4,4'-Dibromobiphenyl-d8 4,4'-Dibromobiphenyl-d8
Brand Name: Vulcanchem
CAS No.: 80523-79-1
VCID: VC20873806
InChI: InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Molecular Formula: C12H8Br2
Molecular Weight: 320.05 g/mol

4,4'-Dibromobiphenyl-d8

CAS No.: 80523-79-1

Cat. No.: VC20873806

Molecular Formula: C12H8Br2

Molecular Weight: 320.05 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dibromobiphenyl-d8 - 80523-79-1

Specification

CAS No. 80523-79-1
Molecular Formula C12H8Br2
Molecular Weight 320.05 g/mol
IUPAC Name 1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Standard InChI InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Standard InChI Key HQJQYILBCQPYBI-PGRXLJNUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H]
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator